molecular formula C12H11NO2 B11899900 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Cat. No.: B11899900
M. Wt: 201.22 g/mol
InChI Key: UGWKVCNCALVVHA-UHFFFAOYSA-N
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Description

8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves intramolecular nucleophilic aromatic substitution. One common method includes the condensation of 2-methoxy-Δ1-pyrroline with 2-bromo-5-methoxy-4-methylphenylacetonitrile. This reaction is followed by treatment with sodium hydride and copper(I) bromide in dimethylformamide to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one can be compared with other indole derivatives such as:

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-methoxy-1,2-dihydropyrrolo[1,2-a]indol-3-one

InChI

InChI=1S/C12H11NO2/c1-15-12-4-2-3-9-8(12)7-10-11(14)5-6-13(9)10/h2-4,7H,5-6H2,1H3

InChI Key

UGWKVCNCALVVHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C3N2CCC3=O

Origin of Product

United States

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